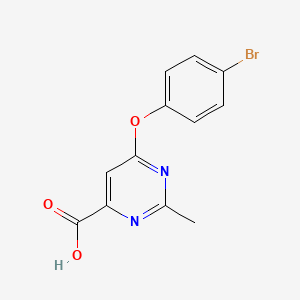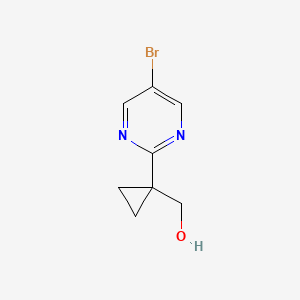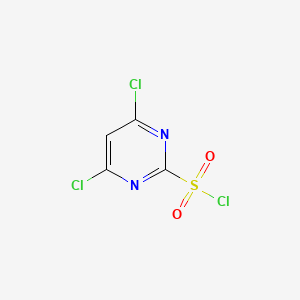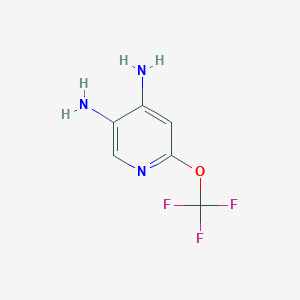
6-(Trifluoromethoxy)pyridine-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethoxy)pyridine-3,4-diamine is a chemical compound with the molecular formula C6H6F3N3O. It is characterized by the presence of a trifluoromethoxy group attached to a pyridine ring, which also bears two amino groups at the 3 and 4 positions . This compound is primarily used in research settings and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 6-chloro-3,4-diaminopyridine with trifluoromethanol in the presence of a base .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and cost-effective synthesis.
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethoxy)pyridine-3,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
6-(Trifluoromethoxy)pyridine-3,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethoxy)pyridine-3,4-diamine is not fully understood, but it is believed to interact with various molecular targets and pathways. The trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of the compound, which can influence its biological activity. The amino groups may participate in hydrogen bonding and other interactions with biological targets, contributing to the compound’s overall activity .
Comparison with Similar Compounds
6-(Trifluoromethyl)pyridine-3,4-diamine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
6-(Methoxy)pyridine-3,4-diamine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
3,4-Diaminopyridine: Lacks the trifluoromethoxy group, making it less lipophilic and potentially less biologically active.
Uniqueness: The presence of the trifluoromethoxy group in 6-(Trifluoromethoxy)pyridine-3,4-diamine imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a valuable compound for research and development .
Properties
Molecular Formula |
C6H6F3N3O |
|---|---|
Molecular Weight |
193.13 g/mol |
IUPAC Name |
6-(trifluoromethoxy)pyridine-3,4-diamine |
InChI |
InChI=1S/C6H6F3N3O/c7-6(8,9)13-5-1-3(10)4(11)2-12-5/h1-2H,11H2,(H2,10,12) |
InChI Key |
XOEYXOWNLKKWAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1OC(F)(F)F)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(R)-1-(5-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B11789162.png)

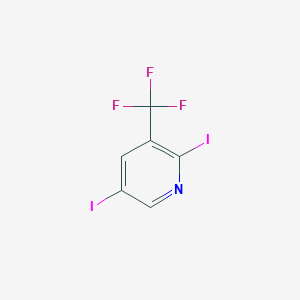
![2-(Difluoromethoxy)benzo[d]oxazole-4-methanol](/img/structure/B11789195.png)

![Ethyl 4-chloro-7-isopropylpyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B11789203.png)
